Hydroxyhomosildenafil is an analogue of Sildenafil, the active ingredient in Viagra®. It is classified as a phosphodiesterase type 5 (PDE5) inhibitor analogue. [, , ] Hydroxyhomosildenafil is often found as an undeclared ingredient in herbal dietary supplements marketed as treatments for erectile dysfunction. [, , , , , , , , , ] Its presence raises significant safety concerns as it has not undergone rigorous testing and approval processes like regulated pharmaceuticals. [, ]
Hydroxyhomo Sildenafil is a pharmaceutical compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is a metabolite of Sildenafil, which is widely recognized for its role in treating erectile dysfunction and pulmonary arterial hypertension. Hydroxyhomo Sildenafil exhibits similar pharmacological properties, enhancing the effects of nitric oxide by inhibiting phosphodiesterase type 5, thereby increasing levels of cyclic guanosine monophosphate in tissues.
Hydroxyhomo Sildenafil is classified as a phosphodiesterase type 5 inhibitor, similar to its parent compound, Sildenafil. It is identified by the CAS number 139755-85-4 and has been studied for its potential therapeutic applications in various medical conditions, including erectile dysfunction and possibly other cardiovascular issues due to its vasodilatory effects .
The synthesis of Hydroxyhomo Sildenafil involves several steps that typically begin with the modification of the Sildenafil structure. The synthesis can be achieved through various chemical reactions, including:
The synthesis process may involve:
Hydroxyhomo Sildenafil shares a structural similarity with Sildenafil but features additional hydroxy groups that enhance its solubility and bioavailability. The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Hydroxyhomo Sildenafil undergoes various chemical reactions relevant to its pharmacological activity:
The reaction mechanism involves binding to the active site of phosphodiesterase type 5, preventing the breakdown of cyclic guanosine monophosphate.
The mechanism of action of Hydroxyhomo Sildenafil primarily revolves around its ability to inhibit phosphodiesterase type 5. This inhibition leads to:
This mechanism is crucial for its application in treating erectile dysfunction and other related conditions.
Hydroxyhomo Sildenafil exhibits several notable physical and chemical properties:
Studies have shown that Hydroxyhomo Sildenafil maintains a favorable pharmacokinetic profile similar to that of Sildenafil, providing effective therapeutic outcomes with manageable side effects.
Hydroxyhomo Sildenafil has potential applications in:
Hydroxyhomo sildenafil (C₂₃H₃₂N₆O₅S; MW 504.60 g/mol) is synthesized through targeted modifications of the sildenafil core structure. The primary derivatization strategy involves homologation of the alkyl chain at the N3 position, where sildenafil’s propyl group (–C₃H₇) is extended to a butyl chain (–C₄H₉) with a hydroxyl substituent at the terminal carbon. This modification enhances molecular polarity and hydrogen-bonding capacity [9]. The synthesis typically follows a multi-step sequence: 1. N-Alkylation: Introduction of the hydroxybutyl side chain via nucleophilic substitution of the pyrazole nitrogen using 4-bromo-1-butanol under basic conditions (e.g., K₂CO₃/DMF). 2. Piperazinyl Sulfonation: Selective sulfonation at the 5-position of the phenyl ring using chlorosulfonic acid, followed by coupling with N-methylpiperazine [1] [7]. 3. Cyclization: Formation of the pyrazolopyrimidinone core under basic conditions (e.g., KOtBu/tBuOH), achieving yields of 70–75% [3].
Critical challenges include regioselectivity control during N-alkylation and minimizing hydrolysis of the labile sulfonamide bond. Recent optimizations employ green chemistry principles: replacing tin chloride reductions with catalytic hydrogenation and using aqueous solvents for sulfonamide coupling to reduce environmental impact [1] [7].
Table 1: Key Reaction Conditions for Hydroxyhomo Sildenafil Synthesis
Step | Reagents/Conditions | Yield (%) | Purity Enhancement Strategies |
---|---|---|---|
N-Alkylation | 4-Bromo-1-butanol, K₂CO₃, DMF, 80°C | 85 | Microwave-assisted synthesis |
Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | 78 | Slow addition of ClSO₃H to prevent overheating |
Piperazine Coupling | N-Methylpiperazine, H₂O, pH 9 | 92 | Aqueous phase reaction; solvent recovery |
Cyclization | KOtBu, tBuOH, reflux | 75 | Anhydrous conditions; inert atmosphere |
Hydroxyhomo sildenafil’s structure features three key modifications compared to sildenafil: 1. Extended Alkyl Chain: The propyl group at N3 is replaced with a 4-hydroxybutyl chain, increasing hydrophilicity (log P reduced by 0.8 units) [9]. 2. Hydroxyl Group: Introduces a chiral center and enables H-bonding with PDE5’s Gln817 residue, potentially enhancing binding affinity. 3. Conserved Pyrazolopyrimidinone Core: Maintains critical interactions with PDE5’s catalytic pocket via H-bonds with Val782 and Tyr612 [1] [7].
Compared to tadalafil (Cialis®) and vardenafil (Levitra®), hydroxyhomo sildenafil retains sildenafil’s sulfonamide-piperazine pharmacophore but diverges in the heterocyclic system. Tadalafil’s β-carboline scaffold provides rigidity but reduces synthetic flexibility, while vardenafil’s imidazotriazinone ring enhances selectivity for PDE5 over PDE6 (retinal isoform) [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7